molecular formula C10H15NO4 B12615720 6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate CAS No. 920504-69-4

6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate

Cat. No.: B12615720
CAS No.: 920504-69-4
M. Wt: 213.23 g/mol
InChI Key: OPLVIJWYDNBGGE-UHFFFAOYSA-N
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Description

6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate is an organic compound with a complex structure that includes both amine and ester functional groups

Properties

CAS No.

920504-69-4

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

[6-[methoxy(methyl)amino]-6-oxohexa-2,4-dienyl] acetate

InChI

InChI=1S/C10H15NO4/c1-9(12)15-8-6-4-5-7-10(13)11(2)14-3/h4-7H,8H2,1-3H3

InChI Key

OPLVIJWYDNBGGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC=CC=CC(=O)N(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate typically involves multi-step organic reactions. One common method involves the reaction of a suitable precursor with methoxy(methyl)amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-3-methylindole-2-carboxylate: A compound with similar structural features but different functional groups.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another related compound with distinct biological activities.

Uniqueness

6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Biological Activity

Chemical Structure and Properties

6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate can be described by its IUPAC name and structural formula. The compound features a methoxy group, an amino group, and an oxo functional group, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to 6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate exhibit significant antimicrobial properties. A study on related Schiff base complexes showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, metal complexes derived from similar structures demonstrated enhanced antibacterial efficacy compared to their non-complexed counterparts .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameGram-positive ActivityGram-negative Activity
Schiff Base Complex AModerateSignificant
Schiff Base Complex BSignificantModerate
6-[Methoxy(methyl)amino]-6-oxo...TBDTBD

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation in leukemia cells, although further studies are required to elucidate the mechanism of action and determine IC50 values .

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (µg/mL)Observations
CCRF-CEM>20No significant activity
K562 (Chronic Myeloid Leukemia)TBDTBD

The proposed mechanism of action for compounds like 6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate involves interaction with cellular targets such as enzymes or DNA. The presence of the methoxy and amino groups is thought to enhance lipophilicity, allowing better membrane penetration and subsequent biological activity.

Case Studies

  • Antibacterial Studies : A study on related compounds demonstrated that modifications in the structure led to increased antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The introduction of metal ions into Schiff bases improved their efficacy significantly .
  • Cytotoxicity in Cancer Research : In a series of experiments focusing on leukemia cell lines, derivatives of similar structures were tested for their ability to induce apoptosis. The results indicated that certain modifications could enhance cytotoxic effects, warranting further investigation into structure-activity relationships .

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